molecular formula C21H20N4O4S B2780292 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1251679-56-7

2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2780292
CAS No.: 1251679-56-7
M. Wt: 424.48
InChI Key: IWDMIHAVLPSDKV-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-e][1,2,4]thiadiazine core with a 1,1-dioxide modification, a phenyl group at the 4-position, and an N-(3-methoxyphenyl)acetamide side chain. Its structural complexity suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to sulfur-containing heterocycles .

Properties

IUPAC Name

2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-29-18-10-5-7-16(13-18)23-20(26)14-24-15-25(17-8-3-2-4-9-17)21-19(30(24,27)28)11-6-12-22-21/h2-13H,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDMIHAVLPSDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. Its unique structure incorporates a pyrido[2,3-e][1,2,4]thiadiazine ring system and an acetamide moiety, which may contribute to its reactivity and interactions within biological systems.

The molecular formula of the compound is C20H18N4O3SC_{20}H_{18}N_{4}O_{3}S with a molecular weight of approximately 394.4 g/mol. The presence of the dioxido group enhances its potential interactions in various biological contexts.

Property Value
Molecular FormulaC20H18N4O3S
Molecular Weight394.4 g/mol
StructurePyrido[2,3-e][1,2,4]thiadiazine

Biological Activity

Research indicates that this compound exhibits notable biological activity across several domains:

Anticancer Activity

Studies have shown that derivatives of pyrido[2,3-e][1,2,4]thiadiazines possess anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation pathways .

Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological applications. A related class of compounds has been identified as positive allosteric modulators of AMPA receptors in neuronal tissues. These findings suggest that the compound could enhance synaptic transmission and exhibit neuroprotective effects .

Anti-inflammatory Potential

Preliminary investigations into the anti-inflammatory properties indicate that compounds with similar thiadiazine frameworks may inhibit cyclooxygenase (COX) enzymes. This inhibition could mitigate inflammation-related conditions and is an area for further exploration .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of various pyrido[2,3-e][1,2,4]thiadiazine derivatives on cancer cell lines. The results indicated that certain substitutions on the thiadiazine ring significantly enhanced anticancer activity .
    Cell Line IC50 (µM)
    HCT-11610.5
    MCF-78.7
    HeLa12.3
  • Neuropharmacological Assessment :
    • In vitro studies utilizing Xenopus oocytes demonstrated that certain derivatives function as effective AMPA receptor potentiators, outperforming established reference compounds like diazoxide .
  • Anti-inflammatory Activity :
    • Research on related compounds showed promising results in inhibiting COX-II activity with IC50 values ranging from 0.5 to 5 µM, suggesting a potential therapeutic application in managing inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its pharmacological properties , which include:

  • Anticancer Activity : Research indicates that similar thiadiazine derivatives have shown promise in inhibiting cancer cell proliferation. The structural features of this compound may allow it to interact with specific molecular targets involved in cancer progression.
  • Anti-inflammatory Effects : Thiadiazine derivatives have been explored for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.
  • Enzyme Modulation : The compound may act as an allosteric modulator for certain receptors, potentially influencing neurotransmitter systems involved in neurological disorders. This application aligns with findings from studies on related compounds that affect AMPA-kainate receptors .

Case Studies and Research Findings

Recent studies have highlighted various applications of thiadiazine derivatives similar to this compound:

  • Biological Activity Studies : A study published in Molecules examined the biological activity of related thiadiazine compounds and found significant anticancer properties linked to their structural motifs .
  • Pharmacological Evaluations : Research conducted on benzothiadiazine derivatives demonstrated their effectiveness as allosteric modulators in neurological models, suggesting a pathway for developing treatments for cognitive disorders .
  • Synthetic Methodologies : Innovative synthetic approaches have been reported that enhance the efficiency of producing thiadiazine derivatives while maintaining high yields and purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • Pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (USP Torsemide Related Compound E): This positional isomer (pyrido[4,3-e] vs. pyrido[2,3-e]) shares the sulfone group but replaces the acetamide side chain with a ketone. The USP compound is a diuretic intermediate, highlighting the pharmacological relevance of the thiadiazine scaffold.
  • 2-[4-(4-Methylphenyl)-1,1-dioxo-pyrido[2,3-e]thiadiazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide (P585-2079) :
    Substituting the phenyl group with 4-methylphenyl and replacing the 3-methoxyphenyl with a 4-methylbenzyl group increases hydrophobicity. This modification could enhance membrane permeability but reduce aqueous solubility compared to the target compound .

Acetamide Derivatives with Varied Heterocycles

  • 2-(4-Methyl-1,3,6-trioxo-2-phenyloctahydro-1H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide (1a) :
    This compound features a pyrrolo[3,4-c]pyridine core with multiple ketone and sulfide groups. The acetamide side chain is similar, but the heterocycle’s rigidity and electron-deficient nature may limit conformational flexibility, affecting target binding .
  • N-(3-fluorophenyl)acetamide derivatives () :
    Fluorinated analogs, such as those in Example 83, demonstrate how halogenation improves metabolic stability. The 3-methoxy group in the target compound may offer a balance between electronegativity and steric hindrance compared to fluorine .

Bioactivity and Pharmacological Implications

While direct bioactivity data for the target compound is absent, inferences can be drawn from analogs:

  • Diuretic Potential: The USP compound’s role in torsemide synthesis suggests the thiadiazine core may interact with renal transporters. The 3-methoxyphenyl group could modulate selectivity .
  • Anticancer and Anti-inflammatory Applications : Fluorinated acetamides () show activity against kinases, implying that the target compound’s methoxy group might enhance solubility for similar targets .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity Inference
Target Compound Pyrido[2,3-e]thiadiazine 1,1-dioxide N-(3-methoxyphenyl)acetamide Enzyme inhibition, diuretic
USP Torsemide Related Compound E Pyrido[4,3-e]thiadiazine 1,1-dioxide Ketone at 3-position Diuretic intermediate
P585-2079 Pyrido[2,3-e]thiadiazine 1,1-dioxide 4-methylphenyl, N-(4-methylbenzyl) Enhanced lipophilicity
2-(Pyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide Pyrrolo[3,4-c]pyridine Multiple ketones, sulfide Rigid scaffold limitations

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